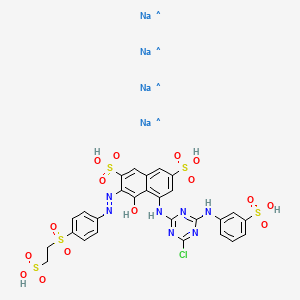

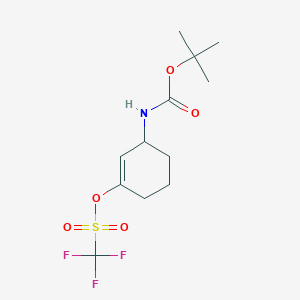

![molecular formula C28H37ClN4O2S B1145880 (3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1318074-20-2](/img/structure/B1145880.png)

(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, Kocyigit et al. (2017) describe the synthesis of a series of hybrid compounds containing chalcone and methanoisoindole units, which share some structural motifs with the compound of interest. These processes typically require specific reagents and catalysts to promote the formation of desired bonds while protecting other functional groups. The synthesis pathways might involve cyclization reactions, as seen in the Dieckmann cyclization route to piperazine-2,5-diones reported by Aboussafy and Clive (2012), highlighting the intricate strategies employed to construct complex cyclic structures (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the chemical behavior of compounds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For example, Karolak-Wojciechowska et al. (2010) studied the H-bond pattern in arylpiperazine structures, shedding light on how structural variations can influence molecular interactions and stability. These analyses provide insights into the conformation, stereochemistry, and electronic structure of molecules, which are essential for predicting reactivity and biological activity (Karolak-Wojciechowska et al., 2010).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of a compound involves studying its behavior in various chemical reactions, including its potential as a catalyst, reactant, or inhibitor in synthetic pathways. The compound's functional groups dictate its reactivity patterns, such as nucleophilic or electrophilic sites, which are crucial for forming new bonds or breaking existing ones. For compounds containing piperazine and benzoisothiazolyl groups, research by Pancholia et al. (2016) into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones revealed new anti-mycobacterial chemotypes, demonstrating the potential biomedical applications of such structures (Pancholia et al., 2016).

Scientific Research Applications

1. Potential Antipsychotic Applications

A study by Xu et al. (2018) synthesized and evaluated a series of multi-target N-substituted cyclic imide derivatives, including a compound similar to the one , as potential antipsychotics. These compounds showed potent activities on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. The compound displayed a promising pharmacological profile and low liability for inducing side effects like weight gain and orthostatic hypotension (Xu et al., 2018).

2. Anticancer and Antimicrobial Activities

Another study conducted by Kocyigit et al. (2017) explored the anticancer and antimicrobial activities of derivatives of hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. These compounds were found to exhibit high anticancer activity and antimicrobial activity against human pathogen microorganisms (Kocyigit et al., 2017).

3. Antitubercular Activity

Naidu et al. (2016) synthesized a series of compounds, including benzo[d]isoxazole derivatives, and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant anti-tubercular activity, indicating their potential as anti-tubercular agents (Naidu et al., 2016).

4. Antidepressant and Antianxiety Activities

Kumar et al. (2017) investigated the antidepressant and antianxiety activities of piperazine derivatives, including benzisoisothiazol-piperazin-1-yl derivatives. These compounds showed promising results in reducing immobility times and exhibiting significant antianxiety activity (Kumar et al., 2017).

5. Application in HIV Treatment

A study by Watson et al. (2005) examined compounds including benzo[d]isothiazol-piperazin-1-yl derivatives for their potential as HIV entry inhibitors. The research highlighted the potential use of these compounds in HIV treatment by blocking CCR5 receptors, a key target in HIV therapy (Watson et al., 2005).

properties

IUPAC Name |

(1S,2S,6R,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-CCMPBZAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

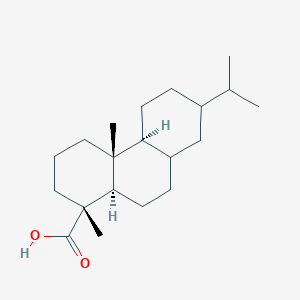

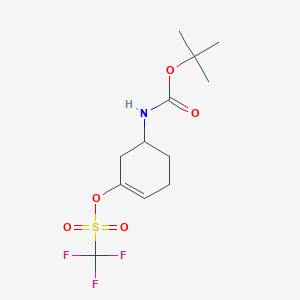

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)